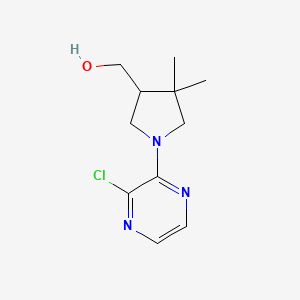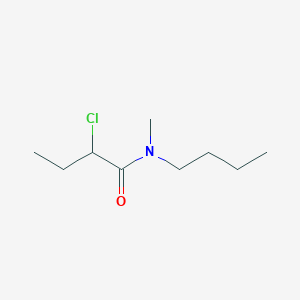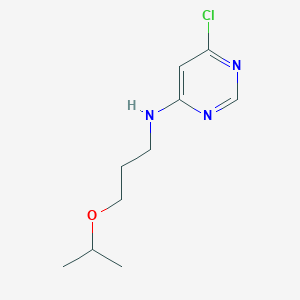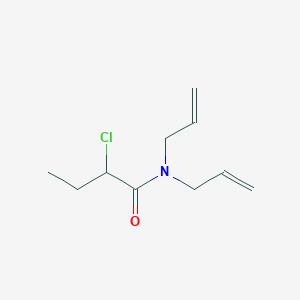
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol
Vue d'ensemble
Description
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol, also known as CPDP, is an organic compound with a wide range of applications in scientific research. CPDP is a member of the pyrazine family and is composed of a pyrazine ring containing a chlorine atom and a 3-methylpyrrolidine side chain. It is an important intermediate in the synthesis of various compounds and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are compounds that have garnered significant interest in medicinal chemistry due to their diverse bioactivity. They exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound can be utilized in the synthesis of these imidazo[1,2-a]pyridines, which are also known as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .
Microwave-Assisted Organic Synthesis
The compound serves as a precursor in microwave-assisted organic synthesis. This method is valued for being fast, clean, high-yielding, and environmentally benign. It simplifies the operation and increases selectivity for the rapid synthesis of heterocyclic compounds .
Pharmaceutical Drug Development
Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a heart-failure drug), have been commercialized. The subject compound could be a key intermediate in the development of similar pharmaceutical agents .
Catalyst-Free Chemical Reactions
In the pursuit of more sustainable and environmentally friendly chemical processes, the compound can be used in catalyst-free reactions. This approach aligns with current environmental concerns and economic considerations by reducing waste and avoiding harsh reaction conditions .
Material Safety and Handling Research
The compound’s safety profile, including hazard statements and precautionary measures, is crucial for research in material safety and handling. Understanding its properties helps in developing safe laboratory practices and protocols .
Analytical Chemistry Techniques
The compound can be analyzed using techniques like Thin Layer Chromatography (TLC) and preparative flash chromatography. These methods are essential for monitoring reaction progress and purifying synthesized compounds .
Environmental Chemistry
Given its role in catalyst-free and solvent-free synthesis, the compound is relevant in environmental chemistry research. It contributes to the development of greener chemical processes that minimize the environmental footprint of chemical manufacturing .
Educational Chemistry
Lastly, the compound can be used in educational settings to demonstrate various chemical reactions and synthesis techniques. It serves as an example of how modern chemistry is evolving towards more sustainable practices .
Propriétés
IUPAC Name |
[1-(3-chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-11(2)7-15(5-8(11)6-16)10-9(12)13-3-4-14-10/h3-4,8,16H,5-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGVEJMZMZWWJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1479063.png)

![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)

![5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479067.png)







![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)